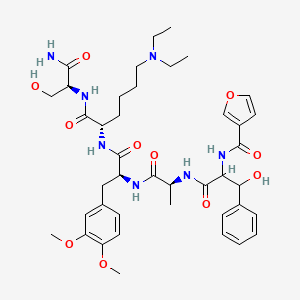

UNC6349 (Ket2)

Description

BenchChem offers high-quality UNC6349 (Ket2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UNC6349 (Ket2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H57N7O11 |

|---|---|

Molecular Weight |

823.9 g/mol |

IUPAC Name |

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide |

InChI |

InChI=1S/C41H57N7O11/c1-6-48(7-2)19-12-11-15-29(39(54)46-31(23-49)36(42)51)44-40(55)30(21-26-16-17-32(57-4)33(22-26)58-5)45-37(52)25(3)43-41(56)34(35(50)27-13-9-8-10-14-27)47-38(53)28-18-20-59-24-28/h8-10,13-14,16-18,20,22,24-25,29-31,34-35,49-50H,6-7,11-12,15,19,21,23H2,1-5H3,(H2,42,51)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,53)/t25-,29-,30-,31-,34?,35?/m0/s1 |

InChI Key |

PMPKNWVITIIMCY-XOOUCPGXSA-N |

Isomeric SMILES |

CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)[C@H](C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |

Canonical SMILES |

CCN(CC)CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

UNC6349 (Ket2): A Technical Guide to a CBX5 Chromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6349, also known as Ket2, is a synthetic, diethyllysine-containing peptide-based ligand that functions as an inhibitor of the chromobox protein homolog 5 (CBX5). CBX5, a member of the heterochromatin protein 1 (HP1) family, is a key epigenetic reader protein that recognizes and binds to histone H3 trimethylated at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin. By targeting the chromodomain of CBX5, UNC6349 offers a valuable tool for investigating the biological roles of CBX5-mediated gene silencing and presents a potential starting point for the development of therapeutics targeting diseases associated with aberrant CBX5 function, such as cancer and fibrosis.

This technical guide provides a comprehensive overview of UNC6349, including its binding characteristics, the experimental protocols for its characterization, and the broader context of the CBX5 signaling pathway.

Quantitative Data

The binding affinity of UNC6349 and its analogs for the CBX5 chromodomain has been quantified using Isothermal Titration Calorimetry (ITC). The dissociation constants (KD) are summarized in the table below. A lower KD value indicates a higher binding affinity.

| Compound | Lysine Modification | CBX5 Variant | Dissociation Constant (KD) in μM |

| UNC6349 | Diethyllysine (Ket2) | Wild-Type | 3.2[1] |

| UNC6212 | Dimethyllysine (Kme2) | Wild-Type | 5.7 |

| UNC6864 | Diisopropyllysine (Kei) | Wild-Type | 3.3 |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol details the method used to determine the binding affinity of UNC6349 for the CBX5 chromodomain.

1. Protein Expression and Purification:

-

The human CBX5 chromodomain (residues 1-75) is cloned into a pGEX-6P-1 vector with an N-terminal GST tag and a TEV protease cleavage site.

-

The construct is transformed into E. coli BL21(DE3) cells.

-

Cells are grown in LB media at 37°C until an OD600 of 0.6-0.8 is reached.

-

Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

-

Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris pH 8.0, 500 mM NaCl, 1 mM DTT, and protease inhibitors), and lysed by sonication.

-

The lysate is cleared by centrifugation, and the supernatant containing the GST-tagged CBX5 is applied to a glutathione-agarose resin.

-

The resin is washed, and the GST tag is cleaved on-column using TEV protease.

-

The purified CBX5 chromodomain is further purified by size-exclusion chromatography.

2. ITC Measurement:

-

Experiments are performed using a MicroCal PEAQ-ITC instrument.

-

The purified CBX5 protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

The protein concentration in the sample cell is typically 50-100 μM.

-

UNC6349 is dissolved in the same ITC buffer to a concentration of 500-1000 μM and loaded into the injection syringe.

-

The experiment consists of an initial injection of 0.4 μL followed by 18 injections of 2 μL of the UNC6349 solution into the protein solution at 25°C.

-

Data are analyzed using the MicroCal PEAQ-ITC analysis software, fitting to a one-site binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

Signaling Pathways and Experimental Workflows

CBX5 Signaling Pathway

CBX5 is a central component of the machinery that establishes and maintains heterochromatin. Its function is intricately linked with other epigenetic modifiers and structural components of the nucleus. The following diagram illustrates a simplified CBX5 signaling pathway.

Caption: Simplified CBX5 signaling pathway in heterochromatin formation.

Experimental Workflow for CBX5 Inhibitor Characterization

The discovery and characterization of a CBX5 inhibitor like UNC6349 typically follows a multi-step workflow, from initial screening to cellular validation.

References

The Discovery and Development of UNC6349 (Ket2): A Technical Guide to a Chromobox Homolog 5 (CBX5) Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of UNC6349 (Ket2), a synthetic peptidomimetic ligand targeting the chromodomain of Chromobox Homolog 5 (CBX5). CBX5, a key epigenetic reader protein, is implicated in the pathogenesis of various diseases, including cancer and fibrosis, making it an attractive target for therapeutic intervention. This document details the discovery of UNC6349 through a peptidomimetic approach, its in vitro binding affinity, and the broader context of CBX5--related signaling pathways. While specific cellular and in vivo data for UNC6349 are not publicly available, this guide discusses the known biological roles of CBX5 and the effects of its inhibition, providing a basis for the projected therapeutic potential of UNC6349 and its analogs. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and development in this area.

Introduction: The Epigenetic Reader CBX5 as a Therapeutic Target

Chromobox Homolog 5 (CBX5), also known as HP1α, is a non-histone chromosomal protein that plays a critical role in gene silencing and heterochromatin formation.[1] It recognizes and binds to histone H3 trimethylated on lysine 9 (H3K9me3), an epigenetic mark associated with transcriptional repression.[2] The binding is mediated by its highly conserved N-terminal chromodomain.[2] Aberrant CBX5 expression and function have been linked to several pathologies. In cancer, CBX5 has multifaceted roles, with its downregulation being associated with increased invasiveness in breast and thyroid cancer, while its loss can drive resistance to EGFR inhibitors in lung cancer.[3][4] Conversely, in the context of fibrosis, CBX5, in conjunction with the histone methyltransferase G9a, is essential for the activation of fibroblasts through the repression of anti-fibrotic genes.[5][6] These findings underscore the therapeutic potential of modulating CBX5 activity with small molecule inhibitors.

Discovery of UNC6349 (Ket2) and its Analogs

The discovery of ligands targeting the CBX5 chromodomain has been pursued through peptidomimetic strategies, building upon the native H3K9me3 peptide sequence.

Lead Identification through Combinatorial Libraries

The initial discovery of CBX5 chromodomain ligands involved the screening of one-bead-one-compound (OBOC) combinatorial libraries.[7][8] This high-throughput screening approach allows for the rapid identification of peptide sequences with binding affinity for the target protein. By systematically modifying the amino acid sequence of the H3K9me3 peptide, researchers identified key residues and modifications that enhance binding to the CBX5 chromodomain.

Development of UNC6349 (Ket2)

UNC6349, also known as Ket2, is a synthetic peptidomimetic ligand containing a diethyllysine residue.[9] Its development was part of a structure-activity relationship (SAR) study aimed at understanding the molecular determinants of binding to the CBX5 chromodomain. The synthesis of UNC6349 and its analogs allowed for the systematic evaluation of different alkyllysine substitutions in place of the natural trimethyllysine.

In Vitro Characterization

The primary in vitro characterization of UNC6349 involved determining its binding affinity to the CBX5 chromodomain.

Binding Affinity

Isothermal Titration Calorimetry (ITC) was employed to measure the dissociation constant (KD) of UNC6349 for wild-type CBX5.

| Compound | Target | KD (µM) |

| UNC6349 (Ket2) | Wild-type CBX5 | 3.2[9] |

Table 1: In Vitro Binding Affinity of UNC6349 to CBX5.

More potent peptidomimetic antagonists of the HP1 family proteins, including CBX5, have been developed, such as UNC7047 and UNC7560, which exhibit nanomolar affinity.[7][8] These compounds have been shown to bind to HP1-containing complexes in cell lysates, demonstrating target engagement in a cellular context.[7][8]

CBX5 Signaling Pathways and Therapeutic Implications

While specific cellular and in vivo data for UNC6349 are not available, the known roles of CBX5 in cancer and fibrosis provide a strong rationale for its therapeutic potential. Inhibition of CBX5 with a ligand like UNC6349 is expected to modulate downstream signaling pathways implicated in these diseases.

CBX5 in Fibrosis

In fibrotic diseases, the transforming growth factor-β (TGF-β) pathway plays a central role in activating fibroblasts, leading to excessive extracellular matrix deposition. CBX5, in a complex with the histone methyltransferase G9a, is a key downstream effector of TGF-β signaling. This complex represses the expression of the anti-fibrotic gene PGC1α, thereby promoting fibroblast activation and fibrosis progression.[5][6]

Caption: CBX5 signaling pathway in fibrosis.

CBX5 in Cancer (EGFR Inhibitor Resistance)

In certain cancers, such as EGFR-mutant non-small cell lung cancer (NSCLC), the loss of CBX5 expression has been identified as a mechanism of acquired resistance to EGFR inhibitors.[3] Loss of CBX5 leads to the upregulation of the transcription factor E2F1, which in turn drives the expression of the anti-apoptotic protein BIRC5 (survivin).[3] This signaling cascade allows cancer cells to evade apoptosis induced by EGFR inhibitors.

Caption: CBX5-mediated EGFR inhibitor resistance pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis of UNC6349 (Ket2)

UNC6349 and similar peptidomimetics are synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, DIC, and HOBt in DMF. Add the solution to the resin and shake for 2 hours. Monitor the reaction completion using a ninhydrin test. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of diethyllysine (Ket2), a suitably protected Fmoc-L-Lys(diethyl)-OH derivative is used.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule.

Materials:

-

Purified CBX5 protein

-

Synthesized UNC6349 (Ket2) ligand

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

-

Sample Preparation: Dialyze the purified CBX5 protein and dissolve the UNC6349 ligand in the same dialysis buffer to minimize heat of dilution effects. Accurately determine the concentrations of both the protein and the ligand.

-

Instrument Setup: Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the dialysis buffer. Set the experimental temperature (e.g., 25 °C).

-

Loading the Samples: Load the CBX5 protein solution (typically in the µM range) into the sample cell and the UNC6349 ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the UNC6349 ligand into the CBX5 protein solution. Record the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of CBX5 chromodomain inhibitors.

Caption: Experimental workflow for CBX5 inhibitor development.

Conclusion and Future Directions

UNC6349 (Ket2) represents an important tool compound for studying the function of the CBX5 chromodomain. While its in vitro binding has been characterized, further studies are required to elucidate its cellular and in vivo activity. The development of more potent and selective analogs, such as UNC7047 and UNC7560, which have demonstrated cellular target engagement, is a promising step towards validating CBX5 as a druggable target. Future research should focus on:

-

Comprehensive Cellular Characterization: Evaluating the effects of UNC6349 and its analogs on downstream gene expression, cell proliferation, and apoptosis in relevant cancer and fibrosis cell models.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of optimized CBX5 inhibitors in preclinical models of fibrosis and cancer.

-

Pharmacokinetic and Pharmacodynamic Profiling: Determining the drug-like properties of these compounds to guide further lead optimization.

The continued exploration of CBX5 inhibitors holds significant promise for the development of novel epigenetic therapies for a range of debilitating diseases.

References

- 1. Inhibition of RUNX1 slows the progression of pulmonary hypertension by targeting CBX5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis [insight.jci.org]

- 3. CBX5 loss drives EGFR inhibitor resistance and results in therapeutically actionable vulnerabilities in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assaybiotechnology.com [assaybiotechnology.com]

- 6. The Sound of Silence: Suppressing CBX5 Decreases Fibrosis by Inhibiting Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Potent Peptidomimetic Antagonists for Heterochromatin Protein 1 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Biochemical and Biophysical Properties of UNC6349 (Ket2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC6349, also known as Ket2, is a synthetic peptidomimetic that acts as a potent inhibitor of the chromobox protein homolog 5 (CBX5), a key reader of histone methylation. By targeting the chromodomain of CBX5, UNC6349 disrupts the recognition of methylated histone H3 lysine 9 (H3K9me), a critical step in the establishment and maintenance of heterochromatin. This technical guide provides a comprehensive overview of the known biochemical and biophysical properties of UNC6349, including its binding affinity, thermodynamics, and the structural basis of its interaction with CBX5. Detailed experimental protocols and visualizations of the relevant biological pathways are included to facilitate further research and drug development efforts targeting epigenetic reader domains.

Introduction

Epigenetic modifications, such as histone methylation, play a pivotal role in regulating gene expression and chromatin architecture. "Reader" proteins, which recognize and bind to these specific modifications, are crucial for translating the epigenetic code into downstream biological outcomes. Chromobox protein homolog 5 (CBX5), also known as HP1α, is a canonical reader of the repressive H3K9 methylation mark, mediating gene silencing and the formation of heterochromatin. Dysregulation of CBX5 and other epigenetic readers is implicated in various diseases, including cancer and fibrosis, making them attractive targets for therapeutic intervention.

UNC6349 (Ket2) is a diethyllysine-containing ligand designed as a chemical probe to investigate the function of CBX5. Its ability to competitively inhibit the binding of CBX5 to its native histone ligand provides a valuable tool for dissecting the biological roles of this crucial reader protein. This guide synthesizes the current knowledge on the biochemical and biophysical characteristics of UNC6349.

Biochemical Properties

Binding Affinity to CBX5

UNC6349 is a ligand that effectively binds to the chromodomain of wild-type CBX5. The binding affinity has been quantified by Isothermal Titration Calorimetry (ITC), a technique that directly measures the heat changes associated with molecular interactions.

| Compound | Target | K D (µM) | Technique | Reference |

| UNC6349 (Ket2) | Wild-type CBX5 | 3.2 | Isothermal Titration Calorimetry (ITC) | [1][2][3] |

| UNC6212 (Kme2) | Wild-type CBX5 | 5.7 | Isothermal Titration Calorimetry (ITC) | [1][3] |

Table 1: Binding affinities of UNC6349 and a related compound to CBX5.

Biophysical Properties

Thermodynamics of Binding

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction between UNC6349 and CBX5. While the precise enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) for the UNC6349-CBX5 interaction are not explicitly detailed in the currently available literature, the principles of ITC allow for their determination. The binding of UNC6349 to CBX5 is driven by a combination of forces. For larger alkyllysine substituents like the diethyllysine in UNC6349, there is a weakening of cation-π interactions within the aromatic cage of the chromodomain.[1][4][5] However, this is compensated by an increase in favorable dispersion forces, which ultimately drives the binding affinity.[1][4][5]

Structural Basis of Interaction

A crystal structure of the CBX5 chromodomain in complex with a trimethylated histone H3 lysine 9 (H3K9me3) peptide (PDB ID: 3FDT) provides insight into the general binding mode of ligands to this reader domain.[6][7] The chromodomain of CBX5 forms an "aromatic cage" composed of three aromatic amino acid residues (Y20, W41, and F44) that recognizes the methyllysine moiety.[1][8]

While a specific co-crystal structure of UNC6349 with CBX5 is not publicly available, a crystal structure of the related chromodomain of CBX7 bound to a Ket2-containing ligand (UNC3866) serves as a useful model due to the high conservation of the aromatic cage.[1][3] This structural information suggests that the diethyllysine of UNC6349 fits into the aromatic cage, with the ethyl groups making significant van der Waals contacts that contribute to the binding affinity.[3]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of binding interactions in solution.[9][10]

Objective: To determine the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the UNC6349-CBX5 interaction.

Materials:

-

Purified wild-type CBX5 protein

-

UNC6349 (Ket2) ligand

-

ITC buffer (e.g., PBS or Tris-based buffer, pH 7.4)

-

Microcalorimeter (e.g., Malvern PEAQ-ITC or MicroCal Auto-ITC200)

Protocol:

-

Sample Preparation:

-

Dialyze the purified CBX5 protein against the ITC buffer to ensure buffer matching.

-

Dissolve UNC6349 in the same ITC buffer.

-

Determine the concentrations of both protein and ligand accurately. A Bradford assay can be used for the protein, and the concentration of the peptide-based inhibitor can be determined by dry mass.[3]

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).[3]

-

Load the CBX5 protein into the sample cell at a suitable concentration (e.g., 65–200 µM).[3]

-

Load the UNC6349 ligand into the injection syringe at a concentration 10-20 fold higher than the protein concentration (e.g., 0.8–3 mM).[3]

-

Perform a series of injections (e.g., one initial small injection of 0.2 µL followed by 19 injections of 2 µL) with a specified duration and spacing between injections.[3]

-

-

Data Analysis:

-

Integrate the heat signals from each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K D , ΔH, ΔS, and n).

-

Signaling Pathway and Biological Context

CBX5 is a central component of the cellular machinery that establishes and maintains heterochromatin, leading to transcriptional repression. By inhibiting the interaction of CBX5 with H3K9me, UNC6349 can modulate these processes.

CBX5-Mediated Gene Silencing

CBX5 recognizes and binds to H3K9me2/3 marks, which are deposited by histone methyltransferases (HMTs) such as SUV39H1/2 and G9a.[11] Upon binding, CBX5 can recruit other repressive factors, including additional HMTs, leading to the spreading of the H3K9me mark and the compaction of chromatin into a heterochromatic state. This condensed chromatin is generally inaccessible to the transcriptional machinery, resulting in gene silencing.[10][11]

Role in Disease

The CBX5-mediated gene silencing pathway is implicated in various pathological conditions.

-

Fibrosis: In lung fibrosis, the CBX5/G9a pathway is essential for both biochemical and biomechanical fibroblast activation, leading to excessive collagen deposition.[12][13] Inhibition of this pathway can promote the return of fibroblasts to a quiescent state.[12]

-

Cancer: In certain cancers, such as lung adenocarcinoma, loss of CBX5 has been linked to resistance to EGFR inhibitors.[14] This resistance is mediated, in part, through the upregulation of the transcription factor E2F1 and the anti-apoptotic protein BIRC5.[14] CBX5 also cooperates with other proteins to regulate gene expression in various cancers.[15][16]

Conclusion

UNC6349 (Ket2) is a valuable chemical tool for probing the function of the epigenetic reader protein CBX5. Its well-characterized binding affinity and the growing understanding of its mechanism of action provide a solid foundation for its use in cellular and in vivo studies. The detailed experimental protocols and pathway diagrams presented in this guide are intended to support researchers in further elucidating the complex roles of CBX5 in health and disease and to aid in the development of novel therapeutic strategies targeting this important epigenetic regulator. Further biophysical characterization, including detailed kinetic analysis and co-crystallography, will undoubtedly provide deeper insights into the molecular recognition of modified histones and guide the design of next-generation inhibitors with improved potency and selectivity.

References

- 1. escholarship.org [escholarship.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Systematic Variation of Both the Aromatic Cage and Dialkyllysine via GCE-SAR Reveal Mechanistic Insights in CBX5 Reader Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Variation of Both the Aromatic Cage and Dialkyllysine via GCE-SAR Reveal Mechanistic Insights in CBX5 Reader Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rcsb.org [rcsb.org]

- 7. 3FDT: Crystal structure of the complex of human chromobox homolog 5 (CBX5) with H3K9(me)3 peptide [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissertation or Thesis | Examining The Roles of Histone Methyltransferases in Heterochromatin Formation | ID: n009wc50v | Carolina Digital Repository [cdr.lib.unc.edu]

- 11. H3K9me3-Dependent Heterochromatin: Barrier to Cell Fate Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Sound of Silence: Suppressing CBX5 Decreases Fibrosis by Inhibiting Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the Epigenetic Regulator CBX5 Promotes Fibroblast Metabolic Reprogramming and Inhibits Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CBX5 loss drives EGFR inhibitor resistance and results in therapeutically actionable vulnerabilities in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Chromobox proteins in cancer: Multifaceted functions and strategies for modulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: UNC6349 (Ket2) Target Engagement with CBX5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement between the chemical probe UNC6349 (Ket2) and its target protein, Chromobox homolog 5 (CBX5), also known as HP1α. This document details the quantitative binding data, in-depth experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Target Engagement Data

The interaction between UNC6349 and CBX5 has been quantitatively characterized, providing a clear measure of binding affinity. The primary method used for this determination is Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with molecular interactions.

| Compound | Target Protein | Assay Type | Binding Constant (Kd) | Reference |

| UNC6349 (Ket2) | Wild-Type CBX5 | Isothermal Titration Calorimetry (ITC) | 3.2 μM | [1] |

Signaling Pathway of CBX5

CBX5 is a key epigenetic reader protein involved in the regulation of gene expression through the formation and maintenance of heterochromatin. Its primary function is to recognize and bind to histone H3 tails that are methylated at lysine 9 (H3K9me), a hallmark of transcriptionally silent chromatin. This interaction is mediated by the chromodomain of CBX5. Upon binding to H3K9me, CBX5 recruits a variety of other proteins to establish and propagate the heterochromatic state, leading to gene silencing.

Caption: CBX5 recognizes and binds to methylated histone H3, leading to gene silencing.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between UNC6349 and CBX5.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Workflow for ITC:

Caption: A stepwise workflow for determining binding affinity using ITC.

Detailed Protocol:

-

Protein and Ligand Preparation:

-

Express and purify recombinant human CBX5 protein. Ensure the protein is properly folded and free of aggregates.

-

Synthesize and purify UNC6349.

-

Prepare a buffer solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) and use it to dialyze the protein and dissolve the ligand to ensure buffer matching.

-

Accurately determine the concentrations of the protein and ligand solutions.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Load the CBX5 solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the UNC6349 solution (e.g., 200-500 µM) into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the UNC6349 solution into the CBX5 solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of UNC6349 to CBX5.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T) to a sufficient density.

-

Treat the cells with various concentrations of UNC6349 or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

-

Protein Detection and Analysis:

-

Quantify the amount of soluble CBX5 in each sample using an antibody-based method such as Western blotting or an AlphaLISA assay.

-

Plot the amount of soluble CBX5 as a function of temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of UNC6349 indicates target engagement and stabilization. The change in the melting temperature (ΔTm) can be quantified.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to study the dynamics of fluorescently labeled molecules in living cells. For CBX5, FRAP can be used to measure its mobility and binding dynamics within the nucleus.

Detailed Protocol:

-

Cell Preparation and Transfection:

-

Culture cells on a glass-bottom dish suitable for microscopy.

-

Transfect the cells with a plasmid encoding a fluorescently tagged CBX5 (e.g., GFP-CBX5).

-

-

FRAP Experiment:

-

Identify a cell expressing GFP-CBX5 and locate a region of interest (ROI) within the nucleus.

-

Acquire a pre-bleach image of the ROI.

-

Use a high-intensity laser to photobleach the fluorescence within the ROI.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-CBX5 molecules move into the area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition.

-

Plot the normalized fluorescence recovery curve.

-

Fit the curve to a mathematical model to determine the mobile fraction of GFP-CBX5 and its diffusion coefficient or binding kinetics. A slower recovery in the presence of a binding partner would indicate a more stable interaction.

-

Mechanism of Action of UNC6349

UNC6349 is a diethyllysine (Ket2)-containing ligand that acts as a competitive inhibitor of the CBX5 chromodomain. The diethyllysine moiety of UNC6349 mimics the methylated lysine of histone H3 and binds to the aromatic cage of the CBX5 chromodomain. This cage is formed by several aromatic amino acid residues that engage in cation-π interactions with the positively charged lysine analog. By occupying this binding pocket, UNC6349 prevents CBX5 from recognizing and binding to its natural ligand, H3K9me. This disruption of the CBX5-histone interaction can lead to alterations in chromatin structure and gene expression.

Caption: UNC6349 competitively inhibits the binding of CBX5 to methylated histones.

References

The Architect of Silence: A Technical Guide to CBX5 in Heterochromatin Formation and Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromobox homolog 5 (CBX5), also known as HP1α, is a pivotal non-histone chromosomal protein central to the orchestration of chromatin structure and gene expression.[1][2][3] As a key component of heterochromatin, CBX5 plays a critical role in establishing and maintaining transcriptionally silent chromatin domains, a process fundamental to genomic stability, cell identity, and development.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning CBX5-mediated heterochromatin formation and gene silencing. It details the intricate interplay between CBX5 and post-translationally modified histones, its diverse protein-protein interactions, and its functional implications in health and disease, offering a valuable resource for researchers and professionals in the fields of molecular biology, epigenetics, and therapeutic development.

Introduction to CBX5 and Heterochromatin

Heterochromatin is a densely packed form of chromatin characterized by transcriptional inactivity.[6] The formation and maintenance of heterochromatin are crucial for silencing repetitive elements, regulating gene expression, and ensuring proper chromosome segregation.[5] A key player in this process is the highly conserved Chromobox protein homolog 5 (CBX5), also known as Heterochromatin Protein 1α (HP1α).[2][6]

CBX5 is a member of the heterochromatin protein 1 (HP1) family, which in mammals also includes CBX1 (HP1β) and CBX3 (HP1γ).[6][7] These proteins are characterized by the presence of a chromodomain (CD) at the N-terminus and a chromo-shadow domain (CSD) at the C-terminus, connected by a flexible hinge region.[2][5] The chromodomain specifically recognizes and binds to histone H3 tails that are di- or trimethylated on lysine 9 (H3K9me2/3), a hallmark of heterochromatin.[6][7][8][9] The chromo-shadow domain is responsible for the homodimerization of CBX5 and its interaction with a multitude of other chromatin-associated proteins.[2][3] This intricate network of interactions allows CBX5 to act as a molecular scaffold, bridging different chromatin components and recruiting enzymatic machinery to establish and spread the heterochromatic state.

The Molecular Mechanism of CBX5-Mediated Heterochromatin Formation

The canonical model for CBX5-mediated heterochromatin formation involves a self-propagating loop. The process is initiated by histone methyltransferases, such as SUV39H1, which deposit the H3K9me2/3 marks on histone tails.[6][10] CBX5 then recognizes and binds to these methylated lysines via its chromodomain.[6] Once bound, CBX5 can recruit more SUV39H1, leading to the methylation of adjacent nucleosomes and the subsequent binding of more CBX5 molecules.[6][10] This "read-write" mechanism facilitates the spreading of the heterochromatic mark along the chromatin fiber, leading to the formation of condensed, transcriptionally silent domains.[10]

Beyond this core mechanism, the dimerization of CBX5 through its chromo-shadow domain is critical for its function.[11][12] Dimerized CBX5 can bridge separate nucleosomes, contributing to the compaction of the chromatin fiber.[11][12] Furthermore, the hinge region of CBX5 can directly interact with DNA and RNA, further stabilizing the heterochromatin structure.

The following diagram illustrates the signaling pathway of CBX5 in heterochromatin formation and gene silencing.

Caption: Signaling pathway of CBX5 in heterochromatin formation.

Quantitative Analysis of CBX5 Interactions

The precise regulation of heterochromatin formation relies on the specific and dynamic interactions of CBX5 with its binding partners. Quantitative biophysical techniques have provided valuable insights into the affinities of these interactions.

| Interacting Partner | Technique | Dissociation Constant (Kd) | Reference |

| H3K9me3 peptide | Isothermal Titration Calorimetry (ITC) | 7.0 µM | [4] |

| H3K9me3 peptide | Isothermal Titration Calorimetry (ITC) | 15 µM | [13] |

| H3KC9me3 (analog) peptide | Isothermal Titration Calorimetry (ITC) | ~42 µM (6-fold weaker than native) | [1] |

| H1K26me3 peptide | Isothermal Titration Calorimetry (ITC) | 21 µM (for CBX3) | [13] |

| H1K26me2 peptide | Isothermal Titration Calorimetry (ITC) | 52 µM (for CBX3) | [13] |

| G9aK185 peptides | Isothermal Titration Calorimetry (ITC) | Comparable affinity regardless of methylation state (for CBX3) | [13] |

These data highlight the specificity of the CBX5 chromodomain for the trimethylated form of H3K9.

Experimental Protocols for Studying CBX5 Function

A variety of experimental techniques are employed to investigate the role of CBX5 in heterochromatin formation and gene silencing. Detailed methodologies for key experiments are provided below.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where CBX5 is bound.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis: Harvest and lyse the cells to isolate nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBX5 overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-CBX5-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a spin column or phenol/chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.

The following diagram illustrates the experimental workflow for ChIP-seq.

Caption: Experimental workflow for ChIP-seq.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently tagged CBX5 in living cells, providing insights into its mobility and binding kinetics within heterochromatin.[5][6][14][15][16]

Protocol:

-

Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged CBX5 (e.g., CBX5-GFP).

-

Live-Cell Imaging Setup: Culture the transfected cells on a glass-bottom dish suitable for live-cell imaging on a confocal microscope equipped with a FRAP module.

-

Pre-bleach Imaging: Acquire a few images of a selected region of interest (ROI) within the nucleus at low laser power to establish the baseline fluorescence intensity.

-

Photobleaching: Use a high-intensity laser to photobleach the fluorescent proteins within the ROI.

-

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached CBX5-GFP molecules diffuse into the area.

-

Data Analysis: Measure the fluorescence intensity in the bleached region over time. The recovery curve can be used to determine the mobile fraction of CBX5 and its diffusion coefficient or binding/unbinding kinetics.

The following diagram illustrates the experimental workflow for FRAP.

Caption: Experimental workflow for FRAP.

Förster Resonance Energy Transfer (FRET)

FRET is a technique used to measure the proximity between two fluorescently labeled molecules, providing evidence for direct protein-protein interactions in living cells.[3][7][17][18][19]

Protocol:

-

Construct Preparation: Generate expression vectors for CBX5 fused to a donor fluorophore (e.g., CFP) and a potential interacting partner fused to an acceptor fluorophore (e.g., YFP).

-

Cell Co-transfection: Co-transfect cells with both donor- and acceptor-tagged constructs.

-

FRET Microscopy: Image the cells using a microscope equipped for FRET imaging. This typically involves exciting the donor fluorophore and measuring the emission from both the donor and the acceptor.

-

Data Acquisition and Analysis: Acquire images in the donor, acceptor, and FRET channels. After correcting for spectral bleed-through, the FRET efficiency can be calculated, which is a measure of the proximity of the two proteins.

CBX5 in Disease and as a Therapeutic Target

Given its fundamental role in gene regulation, dysregulation of CBX5 has been implicated in various diseases, including cancer and fibrosis.[4][10][20][21]

-

Cancer: The role of CBX5 in cancer is complex and context-dependent. In some cancers, such as breast and thyroid cancer, decreased CBX5 expression is associated with increased invasiveness.[21] Conversely, overexpression of CBX5 has been observed in colorectal, gastric, and neuroendocrine prostate cancer.[21]

-

Fibrosis: In lung fibrosis, CBX5, in conjunction with the histone methyltransferase G9a, is essential for the activation of fibroblasts, the key cell type driving the disease.[20][22] Silencing of CBX5 can reduce the expression of pro-fibrotic markers, suggesting that targeting the CBX5/G9a pathway could be a therapeutic strategy.[20]

The development of small molecule inhibitors that specifically disrupt the interaction of the CBX5 chromodomain with H3K9me3 is an active area of research. Such inhibitors could provide a novel therapeutic avenue for diseases driven by aberrant CBX5-mediated gene silencing.

Conclusion

CBX5 is a master regulator of heterochromatin formation and gene silencing, operating through a sophisticated network of interactions with modified histones and other nuclear proteins. A thorough understanding of its molecular mechanisms is crucial for deciphering the complexities of epigenetic regulation in both normal cellular function and disease. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of CBX5, paving the way for the development of innovative therapeutic strategies targeting the epigenetic machinery.

References

- 1. Quantitative and structural assessment of histone methyllysine analog engagement by cognate binding proteins reveals affinity decrements relative to native counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 3. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-affinity chromodomains engineered for improved detection of histone methylation and enhanced CRISPR-based gene repression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Recovery After Photobleaching | Springer Nature Experiments [experiments.springernature.com]

- 6. Fluorescence Recovery After Photobleaching (FRAP) to Study Nuclear Protein Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulatory dissection of the CBX5 and hnRNPA1 bi-directional promoter in human breast cancer cells reveals novel transcript variants differentially associated with HP1α down-regulation in metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Quantitative analysis of HP1alpha binding to nucleosomal arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromobox Family Proteins as Putative Biomarkers for Breast Cancer Management: A Preliminary Study Based on Bioinformatics Analysis and qRT-PCR Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Basis of the Chromodomain of Cbx3 Bound to Methylated Peptides from Histone H1 and G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bcf.technion.ac.il [bcf.technion.ac.il]

- 16. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]

- 17. Forster Resonance Energy Transfer (FRET) to Visualize Protein-Protein Interactions in the Plant Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. The Sound of Silence: Suppressing CBX5 Decreases Fibrosis by Inhibiting Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. static.igem.wiki [static.igem.wiki]

- 22. CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UNC6349 (Ket2): A Tool for Studying Histone Methyllysine Reader Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UNC6349 (Ket2), a valuable chemical probe for studying histone methyllysine reader proteins, with a particular focus on its interaction with Chromobox protein homolog 5 (CBX5). This document details the quantitative binding data, experimental methodologies, and the relevant biological pathways, offering a core resource for researchers in epigenetics and drug discovery.

Introduction

Histone post-translational modifications (PTMs) are fundamental to the regulation of chromatin structure and gene expression. Among these, the methylation of lysine residues on histone tails creates a complex signaling network, interpreted by "reader" proteins that recognize and bind to these specific marks. These reader proteins, in turn, recruit effector complexes that modulate chromatin accessibility and transcription. The chromodomain-containing protein CBX5, also known as HP1α, is a key reader of histone H3 lysine 9 methylation (H3K9me), a mark predominantly associated with transcriptional repression and the formation of heterochromatin.

UNC6349 (Ket2) is a peptide-based ligand containing a diethyllysine residue that serves as a chemical probe to investigate the function and therapeutic potential of methyllysine reader proteins like CBX5. Understanding the molecular interactions between such probes and their targets is crucial for the development of novel therapeutics targeting epigenetic pathways, which are often dysregulated in diseases such as cancer.

Quantitative Binding Affinity of UNC6349 (Ket2)

The binding affinity of UNC6349 (Ket2) and related peptide ligands to wild-type CBX5 has been quantified using Isothermal Titration Calorimetry (ITC). The dissociation constant (KD) is a measure of the binding affinity between a ligand and a protein; a lower KD value indicates a stronger binding affinity.

| Ligand | Target Protein | Binding Affinity (KD) |

| UNC6349 (Ket2) | Wild-type CBX5 | 3.2 μM |

| UNC6864 (Kei) | Wild-type CBX5 | 3.3 μM |

| UNC6212 (Kme2) | Wild-type CBX5 | 5.7 μM |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (in this case, UNC6349) is titrated into a solution containing the protein of interest (CBX5) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein, which is then fitted to a binding model to extract the thermodynamic parameters.

Detailed Protocol for UNC6349 and CBX5 Interaction:

-

Protein and Peptide Preparation:

-

Recombinant wild-type CBX5 is expressed and purified to homogeneity.

-

The UNC6349 (Ket2) peptide is chemically synthesized and purified, with its concentration determined accurately. The peptide sequence of UNC6349 is H3K9(Ket2), representing a peptide mimic of the histone H3 tail with a diethyllysine at position 9.

-

Both protein and peptide are extensively dialyzed against the same buffer to minimize heat of dilution effects. A typical buffer is 20 mM HEPES, pH 7.5, containing 150 mM NaCl.

-

-

ITC Experiment Setup:

-

The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature, typically 25°C.

-

The sample cell is loaded with a solution of CBX5 at a concentration of approximately 10-20 µM.

-

The injection syringe is filled with a solution of UNC6349 at a concentration 10- to 20-fold higher than the protein concentration (e.g., 150-300 µM).

-

A series of injections (typically 1-2 µL each) are performed with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.

-

-

Data Analysis:

-

The raw ITC data, consisting of heat pulses for each injection, is integrated to determine the heat change per injection.

-

The integrated heat data is plotted against the molar ratio of UNC6349 to CBX5.

-

The resulting binding isotherm is fitted to a one-site binding model using the instrument's analysis software to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

-

Control experiments, such as titrating the peptide into buffer alone, are performed to account for the heat of dilution.

-

Peptide Synthesis

UNC6349 (Ket2) is a synthetic peptide. The general methodology for producing such peptides is through Solid-Phase Peptide Synthesis (SPPS).

Principle of Fmoc-based SPPS: The peptide is assembled step-by-step on a solid resin support. The N-terminus of the growing peptide chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base (e.g., piperidine) before the addition of the next Fmoc-protected amino acid. The side chains of the amino acids are protected with acid-labile groups. The cycle of deprotection and coupling is repeated until the desired sequence is synthesized. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

Workflow for UNC6349 (Ket2) Synthesis:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for UNC6349.

Signaling Pathway and Mechanism of Action

CBX5 is a central component of the machinery that establishes and maintains heterochromatin, leading to transcriptional repression. The signaling pathway involves the recognition of a specific histone mark, H3K9me, which then triggers a cascade of events to silence gene expression.

Caption: CBX5-mediated transcriptional repression pathway.

Mechanism of Action of UNC6349 (Ket2):

UNC6349 acts as a competitive antagonist of the CBX5 chromodomain. By mimicking the methylated lysine residue of the histone H3 tail, UNC6349 binds to the aromatic cage of the CBX5 chromodomain. This competitive binding prevents CBX5 from recognizing and binding to its natural ligand, H3K9me, on chromatin. As a result, the recruitment of the transcriptional repressor complex is inhibited, which can lead to a more open chromatin state and potentially the reactivation of silenced genes. This makes UNC6349 a valuable tool for dissecting the biological roles of CBX5 and for exploring the therapeutic potential of inhibiting this interaction.

An In-depth Technical Guide to UNC6349 (Ket2) and its Effects on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC6349, also known as Ket2, is a synthetic ligand designed to interact with Chromobox protein homolog 5 (CBX5), a critical reader of epigenetic marks. This technical guide provides a comprehensive overview of UNC6349, its mechanism of action, and its potential effects on cellular pathways, with a particular focus on the CBX5/G9a-mediated gene silencing axis. Drawing upon existing knowledge of CBX5 function and the effects of inhibiting its associated pathways, this document outlines the expected cellular consequences of UNC6349 activity, presents relevant quantitative data from analogous inhibitors, and provides detailed experimental protocols for investigating its effects. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of targeting the CBX5-mediated epigenetic regulatory network.

Introduction to UNC6349 (Ket2)

UNC6349 is a diethyllysine-containing ligand that has been identified as a binder of the chromodomain of CBX5. CBX5, also known as HP1α (Heterochromatin Protein 1 alpha), is a key architectural protein of heterochromatin that recognizes and binds to histone H3 tails methylated at lysine 9 (H3K9me), a hallmark of transcriptionally silent chromatin[1]. By binding to CBX5, UNC6349 has the potential to modulate the downstream signaling events initiated by this epigenetic reader protein.

Chemical Properties

| Property | Value |

| IUPAC Name | N2,N6-diethyl-N6-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-L-lysine |

| Molecular Formula | C16H35N3O3 |

| Molecular Weight | 317.47 g/mol |

| Target | Chromobox protein homolog 5 (CBX5/HP1α) |

The CBX5/G9a Signaling Pathway: A Key Target

CBX5 does not function in isolation. It is a critical component of a larger transcriptional repressor complex that includes the histone methyltransferase G9a (also known as EHMT2)[1][2][3]. G9a is primarily responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2) in euchromatin[2][3]. The interplay between G9a and CBX5 is crucial for the establishment and maintenance of gene silencing.

The mechanism involves G9a first methylating H3K9. Subsequently, CBX5 recognizes and binds to this H3K9me mark through its chromodomain, leading to the recruitment of other repressive proteins and the stabilization of the heterochromatic state, ultimately resulting in gene silencing[1][2]. One of the key target genes of this pathway is PPARGC1A, which encodes the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α)[1][2][3]. PGC1α is a master regulator of mitochondrial biogenesis and metabolism[2].

Effects of UNC6349 on Cellular Pathways

By binding to CBX5, UNC6349 is expected to disrupt the recognition of H3K9me marks, thereby antagonizing the function of the CBX5/G9a repressor complex. This interference is predicted to lead to the reactivation of genes silenced by this pathway.

Upregulation of PPARGC1A Expression

A primary and measurable effect of UNC6349 should be the derepression of the PPARGC1A gene. Inhibition of the G9a component of the complex with compounds like BIX01294 has been shown to increase PPARGC1A mRNA and PGC1α protein levels[2]. Therefore, it is hypothesized that UNC6349 will similarly lead to a dose-dependent increase in PGC1α expression.

Inhibition of Fibroblast Activation

The CBX5/G9a-mediated silencing of PPARGC1A is a critical step in the activation of fibroblasts, a key event in the pathogenesis of fibrosis[1][2]. Activated fibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and increased deposition of extracellular matrix proteins like collagen. By upregulating PGC1α, UNC6349 is expected to inhibit or reverse fibroblast activation. Studies with G9a inhibitors have demonstrated a reduction in α-SMA expression and collagen production in response to fibrotic stimuli like TGF-β and increased matrix stiffness[2][4].

Quantitative Data (Based on G9a Inhibitors)

While specific quantitative data for UNC6349's cellular effects are not yet publicly available, data from studies using G9a inhibitors provide a strong indication of the expected potencies and effects.

| Compound | Target(s) | IC50 (H3K9me2 reduction in cells) | Effect on Gene Expression | Reference |

| UNC0638 | G9a/GLP | 48 - 238 nM (in various cell lines) | Reactivates G9a-silenced genes (e.g., SNRPN, SNORD116) | [5][6] |

| UNC0642 | G9a/GLP | Similar to UNC0638 | Reactivates G9a-silenced genes | [5] |

| BIX01294 | G9a/GLP | ~2-4 µM | Dose-dependently blocks α-SMA expression | [2] |

Note: The KD of UNC6349 for CBX5 is 3.2 µM[7]. The cellular potency of UNC6349 may differ and requires experimental determination.

Detailed Experimental Protocols

CBX5 Binding Assay (AlphaScreen)

This protocol describes a method to confirm and quantify the interaction between UNC6349 and CBX5.

Materials:

-

Recombinant His-tagged CBX5 protein

-

Biotinylated peptide corresponding to histone H3 tail with dimethylated K9 (H3K9me2)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Ni-NTA-coated Acceptor beads (PerkinElmer)

-

UNC6349

-

384-well ProxiPlate (PerkinElmer)

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

-

In a 384-well plate, add 5 µL of His-CBX5 and 5 µL of biotinylated H3K9me2 peptide to each well.

-

Add serial dilutions of UNC6349 or vehicle control (DMSO) to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of a mixture of Streptavidin-Donor and Ni-NTA-Acceptor beads to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 520-620 nm).

-

Data Analysis: Plot the AlphaScreen signal against the concentration of UNC6349 and fit the data to a suitable binding model to determine the IC50 or KD.

Quantitative PCR (qPCR) for PPARGC1A Expression

Materials:

-

Human lung fibroblasts

-

TGF-β1

-

UNC6349

-

RNA extraction kit (e.g., RNeasy, Qiagen)

-

cDNA synthesis kit (e.g., iScript, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for PPARGC1A and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Seed human lung fibroblasts in 6-well plates.

-

Once confluent, starve the cells in serum-free media for 24 hours.

-

Treat cells with TGF-β1 (e.g., 5 ng/mL) in the presence of varying concentrations of UNC6349 or vehicle for 24 hours.

-

Extract total RNA using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using primers for PPARGC1A and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of PPARGC1A using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control[8].

Western Blot for PGC1α and α-SMA

Materials:

-

Cell lysates from the qPCR experiment

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-PGC1α, anti-α-SMA, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Quantify the protein concentration of the cell lysates.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane[9][10][11].

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imager.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control[12].

Fibroblast Activation Assay (Immunofluorescence)

Materials:

-

Fibroblasts cultured on glass coverslips

-

TGF-β1

-

UNC6349

-

4% paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-α-SMA

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Treat fibroblasts on coverslips as described for the qPCR experiment.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Block for 1 hour at room temperature.

-

Incubate with anti-α-SMA antibody for 1-2 hours.

-

Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the intensity of α-SMA staining per cell.

Conclusion

UNC6349 represents a valuable chemical tool for probing the epigenetic regulation mediated by the CBX5/G9a complex. Based on its binding to CBX5 and the known functions of this pathway, UNC6349 is expected to de-repress target genes such as PPARGC1A, leading to significant downstream cellular effects, including the inhibition of fibroblast activation. The experimental protocols provided in this guide offer a robust framework for validating these hypotheses and quantifying the therapeutic potential of UNC6349 in diseases driven by epigenetic dysregulation, such as fibrosis. Further studies are warranted to fully elucidate the cellular activity and specificity of this promising compound.

References

- 1. CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. elearning.unite.it [elearning.unite.it]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. addgene.org [addgene.org]

- 12. bitesizebio.com [bitesizebio.com]

Exploring the Interactome of Chromobox Homolog 5 (CBX5) with the Chemical Probe UNC6349 (Ket2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromobox homolog 5 (CBX5), also known as HP1α, is a critical non-histone chromatin protein involved in the establishment and maintenance of heterochromatin, thereby playing a pivotal role in gene silencing, genome stability, and cell differentiation.[1][2][3][4] Its dysfunction is implicated in various diseases, including cancer.[3][5][6] Understanding the intricate network of protein-protein interactions (the interactome) of CBX5 is paramount for elucidating its biological functions and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the known CBX5 interactome and proposes a framework for utilizing the chemical probe UNC6349 (Ket2) to further explore these interactions. While direct, comprehensive interactome studies utilizing UNC6349 are not yet prevalent in published literature, this guide outlines the detailed experimental protocols, data presentation strategies, and visualizations necessary for such an investigation.

Introduction to CBX5 and its Biological Significance

CBX5 is a member of the heterochromatin protein 1 (HP1) family, characterized by two conserved domains: an N-terminal chromodomain (CD) that recognizes and binds to histone H3 methylated at lysine 9 (H3K9me), and a C-terminal chromoshadow domain (CSD) responsible for homodimerization and interaction with a diverse array of non-histone proteins.[2][4][7] This dual functionality allows CBX5 to act as a molecular scaffold, recruiting various effector proteins to specific chromatin regions to enforce a repressive state.

CBX5 is involved in numerous cellular processes, including:

-

Gene Silencing: By binding to H3K9me, CBX5 initiates the formation of compact heterochromatin, leading to transcriptional repression.[1][7]

-

DNA Repair: CBX5 is recruited to sites of DNA damage and participates in the DNA damage response pathway.

-

Cell Cycle Regulation: It plays a role in proper chromosome segregation during mitosis.[5]

-

Nuclear Architecture: CBX5 interacts with the lamin B receptor, tethering heterochromatin to the nuclear envelope.[1][7]

Given its central role in chromatin biology, the interactome of CBX5 is extensive and dynamic.

The CBX5 Interactome: A Quantitative Overview

Numerous studies have identified a wide range of CBX5-interacting proteins. These interactions are crucial for its diverse functions. The following table summarizes key known interactors of CBX5, categorized by their primary biological function.

| Protein Interactor | Function of Interactor | Biological Process | Reference |

| Histone H3 (methylated at K9) | Structural component of chromatin | Heterochromatin formation, Gene silencing | [7] |

| SUV39H1 | Histone methyltransferase | Histone modification, Gene silencing | [2] |

| DNMT1, DNMT3B | DNA methyltransferase | DNA methylation, Gene silencing | [2][6] |

| HDAC1, HDAC4, HDAC5, HDAC9 | Histone deacetylase | Histone modification, Gene silencing | [2][4] |

| TRIM28 (KAP1) | Transcriptional corepressor | Transcriptional regulation | [2][7] |

| Lamin B Receptor (LBR) | Inner nuclear membrane protein | Nuclear architecture, Heterochromatin tethering | [1][2][7] |

| Ku70 (XRCC6) | DNA repair protein | DNA double-strand break repair | [2] |

| MIS12 | Kinetochore protein | Chromosome segregation, Mitosis | [2] |

| CBX1, CBX3 | Chromobox proteins | Heterochromatin formation | [2] |

| CHAF1A | Chromatin assembly factor | Chromatin assembly and remodeling | [2] |

| SMARCA4 (BRG1) | Chromatin remodeling protein | Chromatin remodeling, Transcription regulation | [2] |

| MBD1 | Methyl-CpG-binding domain protein | DNA methylation, Gene silencing | [2] |

| TAF4 | TATA-box binding protein associated factor | Transcription initiation | [2] |

| STAT5A | Signal transducer and activator of transcription | Signal transduction, Gene regulation | [2] |

| WDR76 | WD repeat-containing protein | Unknown, potential role in chromatin regulation | [8] |

UNC6349 (Ket2): A Chemical Probe for the CBX5 Chromodomain

UNC6349, also known as Ket2, is a diethyllysine-containing ligand that has been shown to bind to the chromodomain of wild-type CBX5 with a dissociation constant (KD) of 3.2 μM.[9][10] It was developed as part of a systematic structure-activity relationship (SAR) study to understand the molecular determinants of ligand binding to methyllysine reader domains.[11] While UNC6349 has been instrumental in elucidating the biophysical and structural aspects of CBX5-ligand interactions, its application as a tool to map the CBX5 interactome on a proteome-wide scale has not been extensively reported.

The ability of UNC6349 to specifically engage the CBX5 chromodomain presents a unique opportunity to investigate how ligand binding at this site might modulate the broader CBX5 interactome. For instance, it could be used to identify proteins whose interaction with CBX5 is dependent on the "readout" of the H3K9me mark.

Experimental Protocols for Exploring the CBX5 Interactome

To investigate the interactome of CBX5, particularly in the context of modulation by UNC6349, several powerful techniques can be employed. The following sections provide detailed methodologies for two complementary approaches: Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) and Proximity-Dependent Biotinylation (BioID).

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

Co-IP is a robust method for identifying protein-protein interactions within a cellular context.[12][13][14][15] This protocol outlines a procedure to isolate endogenous CBX5 and its interacting partners, with an optional step for assessing the effect of UNC6349.

Methodology:

-

Cell Culture and Lysis:

-

Culture human cells (e.g., HEK293T, HeLa) to ~80-90% confluency.

-

(Optional) Treat cells with a desired concentration of UNC6349 or a vehicle control for a specified duration.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate 1-2 mg of pre-cleared lysate with an anti-CBX5 antibody or an isotype control IgG overnight at 4°C.

-

Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer).

-

Neutralize the eluate if using an acidic elution buffer.

-

Perform in-solution or in-gel trypsin digestion of the eluted proteins.

-

Desalt the resulting peptides using C18 spin columns.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins using a protein database search algorithm (e.g., Mascot, Sequest) against a human protein database.

-

Perform label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC) to determine the relative abundance of identified proteins between the CBX5 IP and control IgG IP samples (and between UNC6349-treated and vehicle-treated samples).

-

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying both stable and transient protein interactions in living cells.[16][17] It utilizes a promiscuous biotin ligase (BirA*) fused to the protein of interest (CBX5).[18]

Methodology:

-

Generation of Stable Cell Lines:

-

Clone CBX5 into a mammalian expression vector containing a promiscuous biotin ligase (e.g., BirA-FLAG or TurboID-FLAG) to generate a CBX5-BirA fusion construct.

-

Generate a stable cell line expressing the CBX5-BirA* fusion protein. A cell line expressing BirA* alone should be generated as a negative control.

-

-

Biotin Labeling:

-

Culture the stable cell lines to ~80% confluency.

-

Supplement the culture medium with 50 µM biotin and incubate for 16-24 hours.[19]

-

(Optional) During the biotin incubation period, treat the cells with UNC6349 or a vehicle control.

-

-

Cell Lysis and Streptavidin Pulldown:

-

Wash the cells thoroughly with PBS to remove excess biotin.

-

Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions (e.g., using a buffer containing SDS).

-

Incubate the lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

-

Wash the beads extensively with stringent wash buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Perform on-bead trypsin digestion of the captured proteins.

-

Elute the peptides and prepare them for LC-MS/MS analysis as described in the Co-IP/MS protocol.

-

Identify and quantify the enriched proteins in the CBX5-BirA* samples relative to the BirA*-only control samples.

-

Visualizing Workflows and Pathways

Experimental Workflows

Caption: Co-Immunoprecipitation/Mass Spectrometry Workflow.

Caption: Proximity-Dependent Biotinylation (BioID) Workflow.

CBX5-Mediated Signaling Pathway

Caption: CBX5-Mediated Heterochromatin Formation Pathway.

Data Presentation and Interpretation

Quantitative proteomics data from either Co-IP/MS or BioID experiments should be structured to facilitate clear interpretation and comparison.

Table 1: Hypothetical Quantitative Co-IP/MS Data for CBX5 Interactome Analysis with UNC6349

| Protein ID (UniProt) | Gene Name | Log2 Fold Change (CBX5-IP / IgG-IP) | p-value | Log2 Fold Change (CBX5-IP + UNC6349 / CBX5-IP) | p-value | Putative Function |

| P0C0S8 | TRIM28 | 5.2 | <0.001 | -0.1 | 0.85 | Transcriptional corepressor |

| Q15047 | SUV39H1 | 4.8 | <0.001 | -1.5 | <0.05 | Histone methyltransferase |

| P55957 | LBR | 4.5 | <0.001 | -0.2 | 0.72 | Nuclear envelope protein |

| P12956 | XRCC6 | 3.9 | <0.01 | 0.9 | <0.05 | DNA repair protein |

Interpretation:

-

Columns 3 & 4: Identify high-confidence interactors of CBX5. A high positive Log2 fold change and a low p-value indicate significant enrichment.

-

Columns 5 & 6: Assess the impact of UNC6349 on the interaction. A significant negative Log2 fold change suggests that UNC6349 disrupts the interaction, while a significant positive change suggests it enhances it. In the hypothetical data above, UNC6349 appears to weaken the interaction between CBX5 and SUV39H1, while potentially strengthening the interaction with XRCC6.

Conclusion and Future Directions